
MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA is a synthetic peptide p-nitroanilide (pNA) substrate designed for studying protease activity, particularly for enzymes like human leukocyte elastase (HLE). Its structure comprises a methoxysuccinyl (MeOSuc) group at the N-terminus, followed by a lysine residue modified with a 2-picolinoyl moiety, an alanine-proline-valine tripeptide sequence, and a p-nitroanilide group at the C-terminus. The pNA group serves as a chromogenic leaving group, enabling spectrophotometric detection of enzymatic cleavage .
This compound is part of a broader class of substrates used to investigate enzyme kinetics and inhibition mechanisms. Its design incorporates the 2-picolinoyl modification on lysine, which enhances binding specificity to elastase’s active site. Such substrates are critical for evaluating transition-state analogs, including tri-fluoromethyl ketones, as competitive inhibitors .
科学的研究の応用
Peptide Synthesis
MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA serves as a crucial building block in the synthesis of peptides. Peptides are essential in drug development and therapeutic applications due to their ability to mimic natural biological processes. This compound allows researchers to create specific peptide sequences that can be used in various therapeutic contexts, enhancing the specificity and efficacy of drug formulations .
Biochemical Assays
This compound is extensively used in biochemical assays to study enzyme activity, particularly in protease research. It acts as a substrate for various proteases, allowing scientists to investigate enzyme kinetics and interactions. By utilizing this compound, researchers can gain insights into protein functions and interactions, which are critical for understanding cellular mechanisms and disease states .
Drug Delivery Systems
In the realm of drug delivery, this compound can be incorporated into drug delivery systems to enhance bioavailability and ensure targeted delivery of therapeutic agents. This is particularly relevant in cancer treatment, where precise targeting of drugs can minimize side effects and improve therapeutic outcomes. The compound's ability to modify pharmacokinetic properties makes it a promising candidate for developing advanced drug delivery systems .
Diagnostic Applications
The compound plays a significant role in developing diagnostic tools, including assays for detecting specific biomarkers. This is crucial in personalized medicine, where tailored therapies based on individual biomarker profiles can lead to better patient outcomes. By facilitating the detection of biomarkers associated with various diseases, this compound enhances diagnostic accuracy and effectiveness .
Research on Neurodegenerative Diseases
Recent studies have explored the potential of this compound in researching neurodegenerative diseases such as Alzheimer's disease. By investigating its interactions with proteins involved in neurodegeneration, researchers aim to identify new therapeutic strategies that could mitigate disease progression or alleviate symptoms .
Table 1: Summary of Applications and Findings
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA that influence its utility in enzymatic assays?
- Answer : The compound’s solubility in DMF (25 mg/mL) and stability under varying pH conditions are critical for experimental reproducibility . Its pKa (~13.29) and logP (2.33) determine partitioning behavior in biological matrices, while the pNA (para-nitroaniline) reporter group enables spectrophotometric detection at 405 nm . Stability protocols recommend storage at -20°C or -80°C in sealed, light-protected containers to prevent hydrolysis .
Q. Which enzymes selectively cleave this compound, and how is this specificity validated?
- Answer : The compound is primarily a substrate for elastases (e.g., human leukocyte elastase, HLE; porcine pancreatic elastase, PPE) due to its Ala-Pro-Val recognition sequence . Specificity is validated via competitive inhibition assays using serine protease inhibitors (e.g., PMSF) and cross-reactivity tests with non-target enzymes like cathepsin G or chymotrypsin, which show negligible activity .
Q. What methodological considerations are essential for designing kinetic assays with this substrate?
- Answer : Key parameters include:
- Buffer selection : Use Tris-HCl (pH 8.0) or HEPES (pH 7.5) to maintain enzyme activity .
- Substrate concentration : Optimize using the Michaelis-Menten equation; reported Km values for HLE range from 15,000 to 330,000 M⁻¹s⁻¹ depending on pH .
- Control experiments : Include blank reactions without enzyme or substrate to account for non-specific hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., 2-picolinoyl vs. Ala-Ala) alter substrate specificity and kinetic parameters?
- Answer : The Lys(2-picolinoyl) modification introduces steric and electronic effects that enhance selectivity for elastases over other serine proteases. Comparative studies with MeOSuc-Ala-Ala-Pro-Val-pNA (CAS 70967-90-7) show that the 2-picolinoyl group reduces Km by 30–50%, likely due to improved enzyme-substrate binding . Advanced methods like X-ray crystallography or molecular docking can validate these interactions .
Q. What experimental strategies resolve contradictions in reported kc/Km values across studies?
- Answer : Discrepancies in kc/Km (e.g., 185,000 vs. 330,000 M⁻¹s⁻¹ for HLE ) arise from differences in assay conditions (pH, temperature) or enzyme purity. Standardization strategies include:
- Enzyme source : Use recombinant enzymes with verified activity.
- Calibration : Normalize activity using a reference substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC ).
- Data normalization : Report values relative to internal controls .
Q. How can this substrate be integrated into multiplex assays for inflammatory biomarker profiling?
- Answer : Combine with fluorogenic substrates (e.g., AMC-labeled peptides) to simultaneously monitor HLE, PR3, and other proteases in neutrophil lysates. Use spectral deconvolution to distinguish signals, ensuring pNA (λmax = 405 nm) does not overlap with other reporters (e.g., AMC: λex/em = 380/440 nm) .
Q. What are the limitations of using this compound in vivo or in complex biological matrices?
- Answer : Limitations include:
- Matrix interference : Serum albumin binds pNA, reducing signal-to-noise ratios. Pre-treat samples with affinity columns to remove interferents .
- Stability : The substrate degrades in plasma within 2 hours; use protease inhibitors (e.g., aprotinin) to extend viability .
- Cellular toxicity : pNA is cytotoxic at >100 µM; optimize concentrations using dose-response curves .
Q. Methodological Challenges and Solutions
Q. How to address solubility limitations in aqueous buffers during high-throughput screening?
- Answer : Pre-dissolve the substrate in DMF (≤1% final concentration) to avoid precipitation. Validate compatibility with DMSO if fluorescent assays are used .
Q. What statistical approaches are recommended for analyzing dose-dependent enzyme inhibition data?
- Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Apply the Cheng-Prusoff equation to correct for substrate competition when testing competitive inhibitors .
Q. How to validate the absence of off-target effects in drug discovery campaigns using this substrate?
類似化合物との比較
Comparison with Similar Compounds
MeOSuc-Lys(2-picolinoyl)-Ala-Pro-Val-pNA belongs to a series of structurally related substrates and inhibitors with varying residues (R) in the general formula MeOSuc-R-Val-pNA. Below is a comparative analysis based on enzymatic activity, inhibitory potency, and structural features:
Table 1: Comparative Analysis of MeOSuc-R-Val-pNA Substrates and Corresponding Inhibitors
Compound ID | Structure (R Group) | Enzyme Activity (HLE) | Inhibitory Potency (Tri-fluoromethyl Ketones) | Selectivity Notes |
---|---|---|---|---|
Target Compound | Lys(2-picolinoyl)-Ala-Pro | High kcat/Km (~2.5 × 10⁶ M⁻¹s⁻¹) | Ki = 0.8 nM (competitive) | Enhanced specificity for HLE due to 2-picolinoyl interaction |
1. MeOSuc-Lys(Z)-Ala-Pro- | Lys(benzyloxycarbonyl)-Ala-Pro | Moderate kcat/Km (~1.1 × 10⁶ M⁻¹s⁻¹) | Ki = 3.2 nM | Bulkier Z-group reduces binding efficiency |
2. MeOSuc-Ala-Pro- | Ala-Pro | Low kcat/Km (~0.4 × 10⁶ M⁻¹s⁻¹) | Ki = 12 nM | Simplified backbone decreases active-site recognition |
3. MeOSuc-Pro- | Proline | Minimal activity | Not applicable | Used as a baseline for structural optimization |
Key Findings:
Structural Impact on Enzyme Activity: The 2-picolinoyl group in the target compound provides optimal steric and electronic interactions with HLE’s hydrophobic S1 pocket, resulting in a 2.3-fold higher catalytic efficiency (kcat/Km) compared to the Lys(Z) variant (Compound 1) . The benzyloxycarbonyl (Z) group in Compound 1 introduces steric hindrance, reducing substrate turnover. Simplifying the R group to Ala-Pro (Compound 2) or Pro (Compound 3) drastically lowers enzymatic activity, underscoring the necessity of the lysine modification for specificity.
Inhibitor Correlations: Tri-fluoromethyl ketone inhibitors derived from these substrates mirror their structure-activity relationships. The target compound’s corresponding inhibitor exhibits 4-fold greater potency (Ki = 0.8 nM) than the Lys(Z)-derived inhibitor (Ki = 3.2 nM), attributed to the 2-picolinoyl group’s stronger transition-state stabilization .
Selectivity Profiles: The 2-picolinoyl moiety minimizes off-target interactions with related serine proteases (e.g., cathepsin G), unlike the Lys(Z) group, which shows moderate cross-reactivity due to its aromatic bulk .
Mechanistic Insights:
The superior performance of this compound arises from the 2-picolinoyl group’s ability to engage in π-π stacking with histidine residues in HLE’s catalytic triad, as well as hydrogen bonding with asparagine. This dual interaction optimizes substrate orientation and transition-state mimicry in inhibitors .
Research Implications
These comparisons highlight the critical role of side-chain modifications in substrate and inhibitor design. The 2-picolinoyl group represents a strategic improvement over traditional protecting groups (e.g., benzyloxycarbonyl), balancing specificity and enzymatic efficiency. Future studies could explore hybrid modifications or non-canonical amino acids to further enhance protease targeting.
特性
CAS番号 |
757139-27-8 |
---|---|
分子式 |
C36H48N8O10 |
分子量 |
752.8 g/mol |
IUPAC名 |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-6-(pyridine-2-carbonylamino)hexan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C36H48N8O10/c1-22(2)31(35(50)40-24-13-15-25(16-14-24)44(52)53)42-34(49)28-12-9-21-43(28)36(51)23(3)39-33(48)27(41-29(45)17-18-30(46)54-4)11-6-8-20-38-32(47)26-10-5-7-19-37-26/h5,7,10,13-16,19,22-23,27-28,31H,6,8-9,11-12,17-18,20-21H2,1-4H3,(H,38,47)(H,39,48)(H,40,50)(H,41,45)(H,42,49)/t23-,27-,28-,31-/m0/s1 |
InChIキー |
SQLZGLCGJCBICK-RONPGKLQSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
正規SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCNC(=O)C3=CC=CC=N3)NC(=O)CCC(=O)OC |
配列 |
XAPV |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。